5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H16BrClN2O3 and its molecular weight is 459.72. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has focused on the synthesis of related compounds, such as trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, which are synthesized through the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine. These reactions yield mixtures of trans- and cis-tetrahydroisoquinoline carboxylic acids along with by-products. The carboxylic acid group can be transformed into cyclic aminomethyl groups, yielding various new tetrahydroisoquinolinones incorporating pharmacologically interesting fragments and pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).
Crystallography and Molecular Structure
Studies on compounds such as "5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide" have provided insights into the crystal structure and molecular geometry of related compounds. These studies reveal how furan and benzene rings interact and how exocyclic bond angles at furan atoms differ, which could be vital for understanding the reactivity and interaction of the compound of interest (Galešić & Vlahov, 1990).
Pharmacological Interest
Related research on the structural modification of substituted aminobutyl-benzamides has been conducted to explore their binding affinity for σ1 and σ2 receptors. This includes the synthesis of analogs where the amine ring fused to the aromatic ring is varied in size, and the nitrogen's location within the ring is modified. Such studies are crucial for understanding the pharmacological implications of structural changes in these compounds (Fan, Lever, & Lever, 2011).
Ligand Binding Studies
In the context of σ receptors, research has been conducted on tetrahydroisoquinolinyl benzamides, focusing on the linker connecting the ring systems and the effects of benzamide ring substituents. These studies provide insights into the structural requirements for σ receptor affinity and selectivity, which could be relevant for the compound (Xu, Lever, & Lever, 2007).
Properties
IUPAC Name |
5-bromo-2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c22-14-6-8-17(23)16(11-14)20(26)24-15-7-5-13-3-1-9-25(18(13)12-15)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYMILDREXSPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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